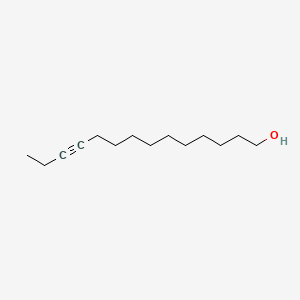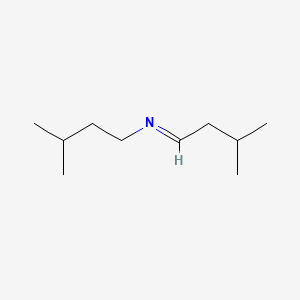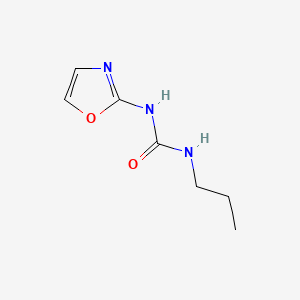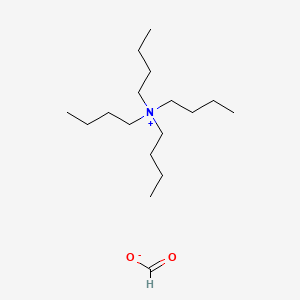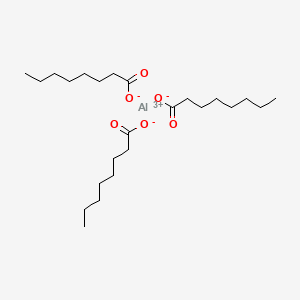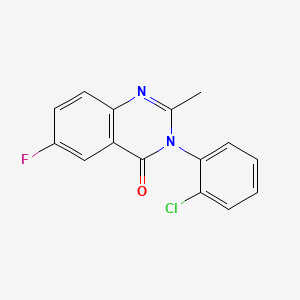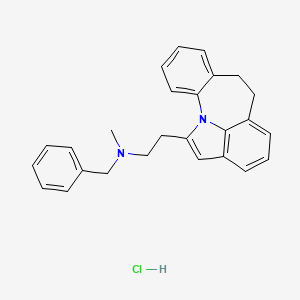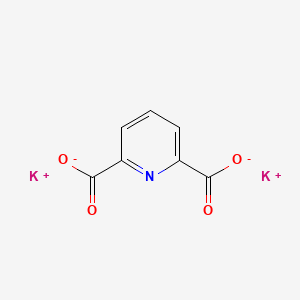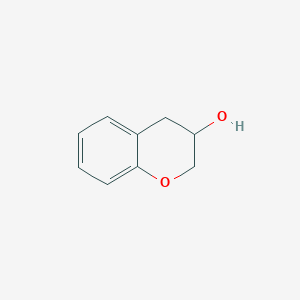
3-Chromanol
Overview
Description
3-Chromanol is a part of the chromanol and chromenol family of molecules, which are known for their structural diversity and pharmacological interest . These compounds are derived from a chromanol or chromenol core . They have been described to have mostly anti-inflammatory and anti-carcinogenic activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a unique gold(III)-catalyzed process has been discovered that can access the core structure of this compound through direct cyclialkylation of electron-rich arenes with tethered epoxides . Another method involves the oxidative cyclization of allyl aryl ethers with thallium (III) sulphate in 2·0–2·5 M -sulphuric acid, providing the first direct synthesis of 3-chromanols .Molecular Structure Analysis
This compound has a molecular formula of C9H10O2 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans, which are compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .Chemical Reactions Analysis
The chromanol and chromenol derivatives seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .Scientific Research Applications
Antioxidant Properties
3-Chromanol compounds, including variants like twin-chromanol, demonstrate significant antioxidant properties. These compounds are effective in reducing oxygen-centered radicals in biological systems. Studies have shown that twin-chromanol possesses better radical scavenging abilities compared to alpha-tocopherol, a well-known antioxidant, and exhibits slower disproportionation rates of its corresponding chromanoxyl radical. Additionally, twin-chromanol can deliver more reducing equivalents, suggesting its potential as an artificial antioxidant in biological systems (Gregor et al., 2005).
Structural Diversity and Health Implications
Chromanols and chromenols, derived from a 6-hydroxy-chromanol core, exhibit a wide range of structural diversity resulting from side chain modifications. These compounds, found in various natural sources, display significant anti-inflammatory and anti-carcinogenic activities. The diverse structures of over 230 chromanols and chromenols have been studied, revealing a strong structure-activity relationship that underlines their pharmacological potential (Birringer et al., 2018).
Chromanone as a Therapeutic Scaffold
Chromanone, closely related to chromanol, is recognized as a crucial heterobicyclic compound in medicinal chemistry. It serves as a building block for designing and synthesizing novel lead compounds. Chromanone analogs exhibit a broad spectrum of pharmacological activities, highlighting its significance in drug design and development. However, the synthesis of chromanone analogs faces challenges in yield and cost, indicating the need for further research in this area (Kamboj & Singh, 2021).
Anti-Inflammatory and Anti-Carcinogenic Agents
Chromanols and chromenols have been identified as an emerging class of natural compounds with potent anti-inflammatory and anti-carcinogenic properties. They interact with various molecular targets and pathways, including 5-lipoxygenase and the NFκB pathway. The diverse biological activities and therapeutic potentials of these compounds make them promising leads for developing new anti-inflammatory and chemopreventive therapies (Wallert et al., 2020).
Synthesis and Stereochemistry
Research has also been conducted on the synthesis and stereochemistry of chromanones and chromanols, exploring their conformational preferences and interactions. This research contributes to the fundamental understanding of chromanol derivatives, aiding in the development of new compounds with specific properties (Kabuto et al., 1973).
Mechanism of Action
Target of Action
Chroman-3-ol, also known as 3-Chromanol, is a major metabolite of the soy isoflavone daidzein . It has been found to bind more tightly to estrogen receptor β (ERβ) than to estrogen receptor α (ERα) . This suggests that ERβ could be the primary target of chroman-3-ol .
Mode of Action
Chroman-3-ol exhibits estrogenic activity, which means it can mimic the effects of the hormone estrogen in the body . It achieves this by binding to estrogen receptors, particularly ERβ . This binding can trigger a series of cellular responses, leading to changes in gene expression and cellular function .
Biochemical Pathways
These include pathways involved in cell growth, differentiation, and metabolism
Pharmacokinetics
It is known that chroman-3-ol is a metabolite of daidzein, which is produced by intestinal bacteria in response to soy isoflavone intake . This suggests that the bioavailability of chroman-3-ol may depend on factors such as diet and gut microbiota composition.
Result of Action
Chroman-3-ol’s binding to estrogen receptors can lead to a variety of molecular and cellular effects. For example, it has been found to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration in astrocytes . These effects suggest that chroman-3-ol may have potential benefits for brain health and development .
Action Environment
The action, efficacy, and stability of chroman-3-ol can be influenced by various environmental factors. For instance, the presence of certain intestinal bacteria is necessary for the production of chroman-3-ol from daidzein Therefore, factors that affect the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action of chroman-3-ol
Biochemical Analysis
Biochemical Properties
Chroman-3-ol interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Chroman-3-ol is involved in the stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts .
Molecular Mechanism
At the molecular level, Chroman-3-ol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Chroman-3-ol is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLDKCGIBIGVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343681 | |
| Record name | 3-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21834-60-6 | |
| Record name | 3-Chromanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


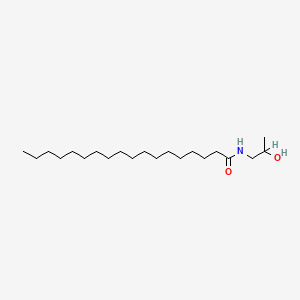
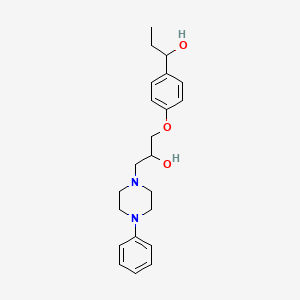
![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)
